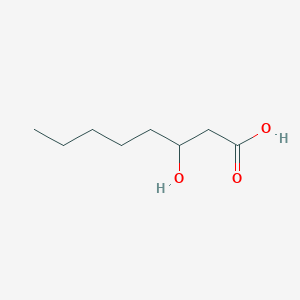

3-Hydroxyoctanoic acid

Descripción

3-Hydroxyoctanoic acid (3-HOA) is a medium-chain-length 3-hydroxy fatty acid with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.213 g/mol . It is a chiral molecule, commonly existing in the (R)-enantiomeric form when biosynthesized by bacteria such as Pseudomonas species as a monomer of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters . 3-HOA is notable for its role in microbial metabolism, antimicrobial activity, and applications in biomedicine and materials science. Its derivatives, including methyl esters and halogenated analogs, have been synthesized to enhance bioactivity .

Propiedades

IUPAC Name |

3-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPLAKGOSZHTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

120659-38-3 | |

| Record name | Poly(3-Hydroxyoctanoic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120659-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00864487 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14292-27-4, 120659-38-3 | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14292-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014292274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(3-hydroxyoctanoic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120659383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYOCTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M44B02CSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Hydroxyoctanoic acid can be synthesized from the bacterial polymer polyhydroxyalkanoate. The process involves the hydrolytic degradation of polyhydroxyalkanoate synthesized by pseudomonads . The reaction conditions typically include the use of ethyl acetate for extraction and anhydrous magnesium sulfate for drying .

Industrial Production Methods: Industrial production of this compound often involves biotechnological processes. Polyhydroxyalkanoates, which are natural polyesters produced by prokaryotes, serve as the primary source. These polyesters are biodegradable and can be synthesized from renewable biological resources such as glucose, glycerol, and fatty acids .

Análisis De Reacciones Químicas

Enzymatic Hydrolysis of Poly(3-Hydroxyoctanoic Acid) [P(3HO)]

3-HO serves as the monomeric unit of the biodegradable polyester P(3HO), which is hydrolyzed by bacterial depolymerases. Pseudomonas fluorescens GK13 produces an extracellular P(3HO) depolymerase that catalyzes the breakdown of P(3HO) into ( R )-3-HO monomers .

Key Findings:

-

Optimal Conditions :

-

Kinetic Parameters :

Substrate K m (Michaelis constant) V max (Maximum velocity) p-Nitrophenyl octanoate (PNPO) 190 μM 19.4 U/mg protein P(3HO) polymer 34 μg/mL 76 U/mg protein -

Reaction Products :

Substrate Specificity of P(3HO) Depolymerase

The enzyme exhibits broad substrate specificity, hydrolyzing esters and polyesters with varying chain lengths :

| Substrate | Relative Activity (%) |

|---|---|

| p-Nitrophenyl tetradecanoate | 100 |

| p-Nitrophenyl decanoate | 85 |

| p-Nitrophenyl octanoate | 72 |

| p-Nitrophenyl hexanoate | 55 |

This specificity highlights the enzyme’s preference for longer alkyl chains .

Polymerization and Depolymerization Dynamics

3-HO polymerizes into P(3HO) via bacterial biosynthesis, forming carbon reserves. Depolymerization occurs through:

-

Surface Erosion : Enzymatic cleavage of ester bonds in the polymer backbone .

-

Endo-Type Hydrolysis : Random scission of polymer chains, releasing oligomers and monomers .

Immobilized vs. Soluble Enzyme Efficiency:

-

Immobilized enzyme on polypropylene (Accurel MP-1000) achieves near-complete hydrolysis of P(3HO) to monomers .

-

Soluble enzyme yields mixed oligomers due to reduced processivity .

Role in Metabolic Pathways

3-HO is a marker for β-hydroxy fatty acid metabolism in humans and is catabolized via:

-

β-Oxidation : Breakdown in mitochondria for energy production .

-

Biosynthetic Pathways : Incorporated into polyhydroxyalkanoates (PHAs) by bacterial species .

Chemical Stability and Reactivity

Aplicaciones Científicas De Investigación

3-Hydroxyoctanoic acid has numerous scientific research applications:

Chemistry: It serves as a building block for synthesizing various bioactive compounds.

Biology: It is involved in metabolic processes and signaling pathways.

Mecanismo De Acción

3-Hydroxyoctanoic acid exerts its effects by binding to hydroxycarboxylic acid receptor 3. This binding activates G protein-coupled signaling pathways, leading to the regulation of intracellular cyclic adenosine monophosphate and calcium levels . In adipocytes, this signaling inhibits adenylyl cyclase activity, reducing cyclic adenosine monophosphate levels and suppressing lipolysis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Hydroxyalkanoic Acids

Structural and Physicochemical Properties

3-HOA belongs to the 3-hydroxy fatty acid family, characterized by a hydroxyl group at the third carbon and a carboxyl terminus. Its properties are influenced by chain length and functional groups.

Key Observations :

Key Findings :

Actividad Biológica

3-Hydroxyoctanoic acid (3-HOA), a medium-chain fatty acid, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 3-HOA, including its antimicrobial properties, interaction with hydroxy-carboxylic acid receptors, and implications in metabolic regulation.

This compound is a derivative of octanoic acid, characterized by a hydroxyl group at the third carbon. Its chemical structure can be represented as follows:

This compound is often studied in the context of polyhydroxyalkanoates (PHAs), which are biopolymers produced by various microorganisms.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-HOA and its derivatives. A significant investigation synthesized a series of compounds based on (R)-3-hydroxyoctanoic acid and evaluated their antimicrobial efficacy against various pathogens. The findings indicated that:

- Minimum Inhibitory Concentrations (MICs) for Gram-positive bacteria ranged from 2.8 to 7.0 mM , while for fungi like Candida albicans, MICs ranged from 0.1 to 6.3 mM .

- The presence of the carboxylic group was crucial for maintaining antimicrobial activity.

- Notably, halogenated derivatives exhibited enhanced ability to inhibit C. albicans hyphae formation, indicating potential applications in antifungal treatments .

Interaction with Hydroxy-Carboxylic Acid Receptors

This compound interacts with specific hydroxy-carboxylic acid receptors (HCA), particularly GPR109B, which is implicated in metabolic regulation:

- GPR109B Activation : Research indicates that 3-HOA acts as an endogenous agonist for GPR109B, which plays a role in inhibiting lipolysis during conditions of increased β-oxidation .

- This receptor is primarily expressed in adipose tissue and mediates anti-lipolytic effects, suggesting that 3-HOA may influence lipid metabolism and energy homeostasis.

Case Studies and Clinical Implications

Several studies have explored the implications of 3-HOA in metabolic disorders:

- Metabolic Regulation : In animal models, administration of 3-HOA has been shown to modulate lipid profiles and improve insulin sensitivity, highlighting its potential as a therapeutic agent for conditions like obesity and type 2 diabetes .

- Polymer Applications : The production of poly(3-hydroxyoctanoate) (PHO) from microbial fermentation has been investigated extensively. PHO exhibits biocompatibility and biodegradability, making it suitable for applications in drug delivery systems and tissue engineering .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for purifying and validating the purity of 3-hydroxyoctanoic acid (3-HOA)?

- Methodological Answer: Thin-layer chromatography (TLC) using a hexane/ethyl ether/acetic acid (70:30:2) system and gas chromatography (GC) with flame ionization detection are standard methods for assessing purity (>98%). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) further confirm structural identity .

Q. How should 3-HOA be stored to ensure stability in laboratory settings?

- Methodological Answer: Store the solid compound at -20°C in a dry environment to prevent degradation. For solutions, dissolve in ethanol, aliquot into sealed vials, and store at -20°C for up to one month. Prior to use, equilibrate aliquots at room temperature for ≥1 hour to avoid condensation .

Q. What analytical techniques are used to confirm the identity of 3-HOA?

- Methodological Answer: Use high-resolution mass spectrometry (HRMS; METLIN ID: 35403) for molecular weight verification (160.1099 Da). Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., -OH and -COOH), while NMR (¹H and ¹³C) confirms stereochemistry and structural integrity .

Q. What are the solubility characteristics of 3-HOA, and how do they influence experimental design?

- Methodological Answer: 3-HOA is soluble in ethanol, methanol, and chloroform. For in vitro assays, prepare fresh solutions to avoid esterification or degradation. In bacterial fermentation studies, solubility in hydrophobic matrices (e.g., lipid bilayers) facilitates incorporation into polyhydroxyalkanoates (PHAs) .

Advanced Research Questions

Q. How can 3-HOA serve as a biomarker for fatty acid oxidation disorders?

- Methodological Answer: Elevated 3-HOA levels in plasma or urine indicate deficiencies in long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) or short-chain dehydrogenase enzymes. Quantify via GC-MS with deuterated internal standards (e.g., d₃-3-HOA) to correct for matrix effects .

Q. What experimental challenges arise in synthesizing medium-chain-length PHAs using 3-HOA monomers?

- Methodological Answer: Bacterial depolymerases (e.g., Pseudomonas fluorescens GK13) can hydrolyze PHAs prematurely, reducing monomer yield. To mitigate, use protease inhibitors during extraction or employ engineered strains with suppressed depolymerase activity .

Q. How does 3-HOA modulate adipocyte metabolism, and what experimental models validate this activity?

- Methodological Answer: 3-HOA activates the orphan receptor GPR109B, inhibiting lipolysis in adipocytes. Validate via siRNA-mediated GPR109B knockdown in 3T3-L1 cells, followed by measurement of free fatty acid release using colorimetric assays (e.g., NEFA-HR kit) .

Q. How can researchers resolve discrepancies in 3-HOA quantification across metabolomic studies?

- Methodological Answer: Discrepancies often arise from extraction efficiency variability. Use a dual-method approach: LC-MS for high sensitivity and GC-MS for specificity. Normalize data to cell density or protein content in microbial fermentation studies .

Data Contradictions and Validation

- Synthetic vs. Bacterial Sources: While 3-HOA is synthetically produced for research (purity >98%), it is naturally found in bacterial PHAs. Cross-validate bacterial PHA-derived 3-HOA with synthetic standards using isotopic labeling .

- Metabolomic Variability: Fluctuations in 3-HOA levels during fermentation (e.g., upregulation at 24–48 hours, downregulation at 48–72 hours) highlight the need for time-course sampling and triplicate biological replicates .

Key Research Applications

- Biodegradable Polymers: 3-HOA is a monomer for medium-chain-length PHAs, which exhibit elastomeric properties for biomedical applications (e.g., tissue engineering scaffolds) .

- Metabolic Pathway Analysis: Isotope tracing with ¹³C-labeled 3-HOA elucidates its conversion to dicarboxylic acids via CYP4F11-mediated ω-oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.